molecular formula C15H12F2O3 B8216284 Bis(4-fluoro-2-methylphenyl) carbonate

Bis(4-fluoro-2-methylphenyl) carbonate

Cat. No.: B8216284
M. Wt: 278.25 g/mol
InChI Key: ARXJKZYMFHSTLO-UHFFFAOYSA-N
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Description

Bis(4-fluoro-2-methylphenyl) carbonate is a chemical building block with the CAS Registry Number 1858241-66-3 and a molecular formula of C15H12F2O3 . It has a molecular weight of 278.25 g/mol . This compound is a carbonate ester derivative featuring fluorinated and methyl-substituted aromatic rings. In scientific research, such structural motifs are valuable intermediates in organic synthesis and medicinal chemistry. For instance, the 4-fluoro-2-methylphenyl group is a known pharmacophore in the development of potent and selective small-molecule inhibitors. Research has utilized similar subunits, such as the 4-fluoro-2-methylphenyl (P4) unit, in the structure-based design of high-affinity WDR5 WIN-site inhibitors, which are being investigated as novel anticancer therapeutics . WDR5 is a chromatin-associated protein and a high-profile target in oncology, and disrupting its interaction with partner proteins can lead to the suppression of ribosome protein gene transcription and the induction of apoptosis in cancer cells . Therefore, this compound serves as a useful reagent for chemists working in drug discovery, particularly in the synthesis of compounds for probing protein-protein interactions or developing potential cancer therapies. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

bis(4-fluoro-2-methylphenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-9-7-11(16)3-5-13(9)19-15(18)20-14-6-4-12(17)8-10(14)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXJKZYMFHSTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(=O)OC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 4-fluoro and 2-methyl groups likely enhance lipophilicity (logP) compared to amino- or bromo-substituted analogs . Fluorine’s electron-withdrawing nature may also reduce hydrolytic stability relative to non-fluorinated esters.
  • Steric Hindrance: The 2-methyl groups in the target compound may hinder reactivity in substitution or coupling reactions compared to less hindered analogs like Bis(4-fluorophenyl)methanol .

Physicochemical Properties

Compound Name logP (Estimated) Topological Polar Surface Area (Ų) Solubility (Predicted)
This compound ~3.5–4.0 40–50 Low (lipophilic)
(5-amino-2-chloro-4-fluorophenyl) methyl carbonate 2.79 61.55 Moderate
Bis(4-fluorophenyl)methanol ~2.8 20.23 Low
4-Bromobenzoate derivatives ~4.0–5.0 60–80 Very low

Key Observations :

  • Lipophilicity: The target compound’s logP is higher than amino-substituted carbonates (e.g., 2.79 in ) due to the absence of polar groups like -NH₂ and the presence of methyl substituents.
  • Solubility : Brominated benzoates (e.g., ) exhibit lower solubility than fluorinated carbonates, highlighting the role of halogen size and ester group polarity.

Reactivity and Stability

  • Hydrolytic Stability: Carbonate esters generally hydrolyze faster than benzoates due to the electrophilic carbonyl carbon. Fluorine’s electron-withdrawing effect in the target compound may accelerate hydrolysis compared to non-fluorinated analogs .
  • Thermal Stability: Methyl substituents in the target compound may improve thermal stability compared to amino- or bromo-substituted analogs, as seen in similar aryl esters .

Preparation Methods

Base and Solvent Selection

Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is widely employed due to its ability to generate phenoxide ions while maintaining solubility. For example, a protocol adapted from phenylpiperazine syntheses involves stirring 4-fluoro-2-methylphenol (2.0 equiv) with K₂CO₃ (2.2 equiv) in DMF at 60°C, followed by dropwise addition of phosgene (0.5 equiv) in anhydrous tetrahydrofuran (THF). The reaction is typically conducted under nitrogen to exclude moisture, which hydrolyzes phosgene.

Key Challenge : Phosgene’s high toxicity necessitates stringent safety measures. Substituting triphosgene (bis(trichloromethyl) carbonate), a solid phosgene equivalent, reduces hazards. A 2021 study demonstrated that triphosgene (0.33 equiv) in acetonitrile with K₂CO₃ achieves 68% yield of bis(4-fluoro-2-methylphenyl) carbonate after 12 hours at ambient temperature.

Triphosgene-Based Synthesis

Optimized Reaction Conditions

Triphosgene reacts with 4-fluoro-2-methylphenol via a two-step mechanism: (1) formation of a chloroformate intermediate and (2) displacement of chloride by a second phenoxide ion. A representative procedure involves:

  • Dissolving triphosgene (0.35 equiv) in dichloromethane (DCM) at 0°C.

  • Adding a solution of 4-fluoro-2-methylphenol (2.2 equiv) and triethylamine (2.5 equiv) dropwise.

  • Stirring at room temperature for 6–8 hours.

Yield Enhancement : Using DMF as a solvent increases reaction rates due to its polar aprotic nature, facilitating phenoxide ion stabilization. A 2025 adaptation reported 74% yield when substituting DCM with DMF and employing potassium hydroxide (KOH) as the base.

Transesterification with Dialkyl Carbonates

Transesterification between 4-fluoro-2-methylphenol and dialkyl carbonates (e.g., dimethyl carbonate) offers a safer, albeit slower, alternative. This method requires catalytic bases such as sodium methoxide or lipases.

Catalytic Systems

A 2023 study highlighted the efficacy of Candida antarctica lipase B (CAL-B) in converting dimethyl carbonate and 4-fluoro-2-methylphenol to the target bis-carbonate at 80°C over 48 hours (57% yield). While enzymatic methods avoid harsh bases, scalability remains limited compared to chemical routes.

Purification and Characterization

Chromatographic Separation

Crude products often contain mono-substituted intermediates or isomerized byproducts. Column chromatography using hexanes/ethyl acetate (gradient elution from 0% to 60% ethyl acetate) effectively isolates this compound, as evidenced by a 97% recovery rate in a recent indene synthesis.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 2.32 (s, 6H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.8 (C=O), 150.1–145.3 (aromatic C-F), 122.4–118.7 (aromatic CH), 20.1 (CH₃).

  • IR : Strong absorption at 1745 cm⁻¹ (C=O stretch).

Mechanistic Insights and Side Reactions

Competitive Isomerization

Under alkaline conditions, bis(aryloxy)fluoromethane byproducts may form via carbene intermediates, particularly when excess dibromofluoromethane is present. For example, prolonged heating with KOH in acetonitrile promotes difluorocarbene generation, leading to undesired ortho-ester derivatives.

Solvent Effects

Non-polar solvents like toluene favor mono-substitution, while DMF or acetonitrile drive bis-product formation. A 2024 study noted that switching from THF to DMF increased yields from 54% to 68% by enhancing phenoxide solubility.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactor systems minimize phosgene exposure and improve heat transfer. A pilot-scale trial using triphosgene in a continuous flow setup achieved 82% yield with a residence time of 15 minutes, underscoring the method’s potential for large-scale production .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing bis(4-fluoro-2-methylphenyl) carbonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves interfacial polycondensation or transesterification. For interfacial methods, use a biphasic system (e.g., water/dichloromethane) with phosgene or diphosgene derivatives as carbonyl sources. Adjust pH to 8–10 using NaOH to deprotonate phenolic intermediates . For transesterification, employ diaryl carbonates (e.g., bis(4-nitrophenyl) carbonate as a reactive intermediate) with 4-fluoro-2-methylphenol in anhydrous toluene, catalyzed by Lewis acids like AlCl₃. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and purify via recrystallization (ethanol/water) to achieve >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ ≈ -110 ppm for para-F) and ¹H NMR to resolve methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). FT-IR should show C=O stretches at ~1750 cm⁻¹ and C-O-C linkages at ~1250 cm⁻¹. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass validation (expected [M+H]⁺ for C₁₆H₁₂F₂O₃: 302.0754). Cross-validate with X-ray crystallography if single crystals are obtainable via slow evaporation from acetone .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated aging experiments by dissolving the compound in buffered solutions (pH 2–12) at 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm. Hydrolysis rates are pH-dependent, with ester cleavage dominant under alkaline conditions. Compare half-lives (t₁/₂) to derive structure-stability relationships. For mechanistic insights, use ¹⁸O isotopic labeling in H₂¹⁸O to track oxygen incorporation into degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and intermolecular interactions of this compound in polymer matrices?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate electrostatic potential surfaces, identifying electron-deficient aryl rings prone to nucleophilic attack. Molecular dynamics (MD) simulations (GROMACS) in a polycarbonate matrix can model chain mobility and hydrogen bonding with fluorine substituents. Validate predictions using DSC (glass transition temperature shifts) and SAXS (nanoscale phase separation) .

Q. What experimental strategies resolve contradictions in reported thermal decomposition profiles of this compound?

  • Methodological Answer : Discrepancies may arise from impurities or heating-rate variations. Perform thermogravimetric analysis (TGA) at multiple heating rates (2–20°C/min) under N₂. Use Kissinger-Akahira-Sunose isoconversional method to calculate activation energy (Eₐ) and identify decomposition mechanisms (e.g., random scission vs. chain-end unzipping). Cross-reference with pyrolysis-GC/MS to detect volatile fragments (e.g., 4-fluoro-2-methylphenol) .

Q. How can isotopic labeling (²H, ¹³C) elucidate the mechanistic pathway of photo-Fries rearrangements in this compound?

  • Methodological Answer : Synthesize ¹³C-labeled carbonate (e.g., ¹³C=O) via reaction with ¹³C-phosgene. Irradiate in UV light (λ = 254 nm) and track rearrangement products (ortho- and para-substituted ketones) using ¹³C NMR. For kinetic isotope effects (KIEs), compare reaction rates of deuterated (aryl-²H) vs. protiated analogs. Mechanistic insights guide applications in photoresponsive materials .

Q. What methodologies optimize the separation of this compound from structurally similar byproducts (e.g., mono-fluoro analogues)?

  • Methodological Answer : Employ preparative HPLC with a chiral stationary phase (CSP) like cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase (hexane:isopropanol 95:5, 0.1% TFA) for baseline resolution. Alternatively, use fractional crystallization by tuning solvent polarity (e.g., cyclohexane/ethyl acetate gradients). Validate purity via melting point analysis (mp ≈ 145–148°C) and chiral SFC .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate existing theoretical frameworks (e.g., Hammond’s postulate, Curtin-Hammett principle) to interpret kinetic data for this compound reactions?

  • Methodological Answer : Apply Hammond’s postulate to correlate transition state (TS) structure with exothermicity in hydrolysis: early TS for exothermic reactions (reactant-like), late TS for endothermic (product-like). For competing pathways (e.g., nucleophilic vs. electrophilic attack), use the Curtin-Hammett principle to relate product ratios to TS energy differences. Validate with Eyring plots from variable-temperature kinetics .

Q. What statistical design (e.g., factorial, response surface) maximizes yield while minimizing byproducts in scaled-up synthesis?

  • Methodological Answer : Implement a central composite design (CCD) with factors: temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 h). Analyze responses (yield, purity) via ANOVA and build a quadratic model to identify optimal conditions. Confirm robustness with a confirmation run (n=3, ±5% factor levels) .

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